4-Amino-3-(4-fluorophenyl)butyric acid hydrochloride is the racemic hydrochloride salt of a para-fluorinated analog of phenibut. As a derivative of γ-aminobutyric acid (GABA), its primary mechanism of action is as a GABA-B receptor agonist. [1] Its pharmacological activity profile is positioned between its structural relatives, phenibut (β-phenyl-GABA) and baclofen (β-(4-chlorophenyl)-GABA), making the specific choice of analog a critical procurement decision based on required potency and application context. [2]
Substitution with close analogs or alternative forms is often unsuitable for reproducible research and development. The specific halogen on the phenyl ring (fluoro- vs. chloro- vs. unsubstituted) directly dictates receptor potency by orders of magnitude. [1] Furthermore, as a racemic mixture, this compound's overall activity is a composite of its enantiomers, with the (R)-enantiomer conferring the primary GABA-B agonism. [2] Finally, the hydrochloride salt form provides significantly different solubility and stability profiles compared to the free base, impacting formulation, handling, and shelf-life. These factors make the precise CAS number, stereochemical composition, and salt form non-interchangeable.
The addition of a fluorine atom at the para-position of the phenyl ring significantly increases GABA-B receptor agonist potency compared to the parent compound, phenibut. In a direct comparative electrophysiology study on mouse cerebellar Purkinje cells, 4-fluoro-phenibut demonstrated an EC50 of 23.3 µM, whereas phenibut required a concentration of 1362 µM to achieve the same effect. [1] This makes the fluorinated version the clear choice for applications requiring significantly higher potency than phenibut without moving to a different halogenated analog.
| Evidence Dimension | GABA-B Agonist Potency (EC50) |
| Target Compound Data | 23.3 µM |
| Comparator Or Baseline | Phenibut: 1362 µM |
| Quantified Difference | ~58.5 times more potent than Phenibut |
| Conditions | Patch-clamp recordings of outward current density in mouse cerebellar Purkinje cells. |
For researchers needing a potent GABA-B agonist, this compound offers a substantial, quantifiable activity increase over phenibut, reducing required material and improving assay sensitivity.
The pharmacological activity of phenyl-GABA analogs resides primarily in the (R)-enantiomer. [1] For the parent compound phenibut, the (R)-enantiomer is approximately twice as potent as the racemic mixture. [2] Procuring this racemic compound (CAS 1858241-03-8) provides a more economical option for initial studies, screening, or applications where the presence of the less active (S)-enantiomer is acceptable. It also serves as a direct starting material for chiral separation to yield the individual, higher-potency enantiomers.
| Evidence Dimension | Relative Potency of Racemate vs. Active Enantiomer |
| Target Compound Data | Racemic mixture containing the active (R)-enantiomer. |
| Comparator Or Baseline | (R)-Phenibut is ~2x more potent than racemic Phenibut. |
| Quantified Difference | The racemate provides ~50% of the maximum potential potency compared to the pure active enantiomer. |
| Conditions | In vivo pharmacological tests on rodents (locomotor activity, antidepressant effects). |
This racemate is the right choice for budget-conscious projects, initial proof-of-concept work, or as a readily available precursor for enantiomer isolation, avoiding the higher cost of the enantiopure material upfront.
The hydrochloride salt form is specifically manufactured to improve the compound's stability and handling properties compared to the free base (zwitterion). While direct solubility data for the target compound is sparse, data for the close analog phenibut hydrochloride shows good solubility in polar and aqueous systems (e.g., 10 mg/mL in PBS pH 7.2), which is critical for preparing stock solutions and use in biological assays. The free base form is often less soluble in aqueous buffers and can be prone to instability, making the HCl salt the preferred form for reproducible experimental work.
| Evidence Dimension | Aqueous Solubility & Stability |
| Target Compound Data | Hydrochloride salt form, engineered for improved stability and solubility. |
| Comparator Or Baseline | Free base (zwitterionic) form is often less stable and has lower aqueous solubility. |
| Quantified Difference | Data on analog Phenibut HCl shows solubility of 10 mg/mL in PBS. |
| Conditions | Standard laboratory formulation conditions. |
Choosing the hydrochloride salt simplifies sample preparation, ensures higher reproducibility in solution-based applications, and offers a longer, more stable shelf-life, reducing experimental variability and material waste.
This compound is the ideal choice when a research program requires a GABA-B agonist with significantly higher potency than phenibut but wishes to specifically evaluate the effect of a fluoro- substitution versus the chloro- substitution of baclofen. [1]
The hydrochloride salt's enhanced aqueous solubility and stability make it highly suitable for creating reliable, concentrated stock solutions for use in automated screening platforms and for developing robust, reproducible bioassays where consistency is paramount.
As a cost-effective racemic mixture, this compound is a valuable starting material for researchers intending to perform chiral separation (e.g., via HPLC or diastereomeric salt formation) to isolate the highly active (R)-enantiomer and the less active (S)-enantiomer for stereospecific studies. [2]